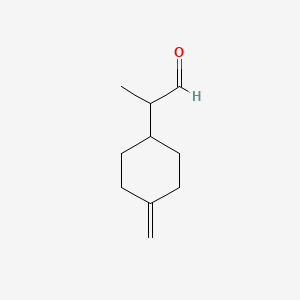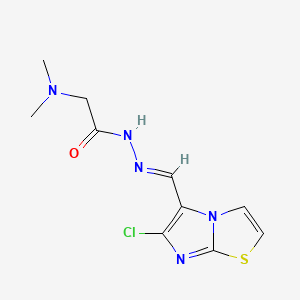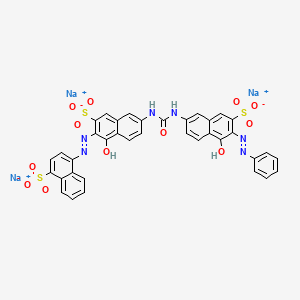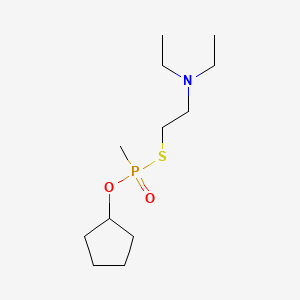
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and its ability to disrupt hydrogen-bonding networks inherent to biopolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium dihydrogen phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the complete transfer of the proton from the acid to the base, forming the ionic liquid. The reaction is usually performed in the absence of solvents and at moderate temperatures to avoid impurities derived from the decomposition of reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as NMR spectroscopy and thermogravimetric analysis helps in monitoring the ionicity and thermal stability of the product .
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can lead to the formation of different tris(2-hydroxyethyl)ammonium salts .
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties as a protic ionic liquid.
Biology: The compound’s ability to disrupt hydrogen-bonding networks makes it useful in studying biopolymer interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
Mechanism of Action
The mechanism by which tris(2-hydroxyethyl)ammonium dihydrogen phosphate exerts its effects involves the disruption of hydrogen-bonding networks. This disruption is due to the compound’s ability to form strong hydrogen bonds with biopolymers, leading to changes in their structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound’s functional groups .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tris(2-hydroxyethyl)ammonium dihydrogen phosphate include:
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
- Tris(2-hydroxyethyl)ammonium dihydrogen citrate
Uniqueness
What sets this compound apart from these similar compounds is its specific anion, dihydrogen phosphate, which imparts unique properties such as enhanced thermal stability and specific interactions with biopolymers. This makes it particularly useful in applications requiring high purity and stability .
Properties
CAS No. |
94095-44-0 |
|---|---|
Molecular Formula |
C6H18NO7P |
Molecular Weight |
247.18 g/mol |
IUPAC Name |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChI Key |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
Related CAS |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


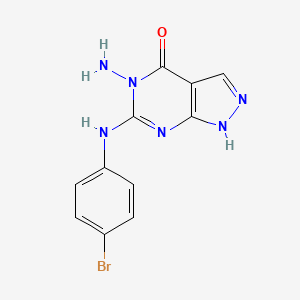
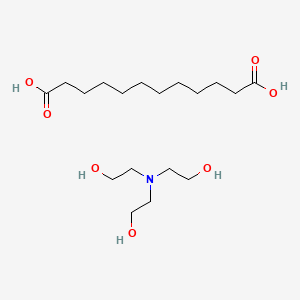

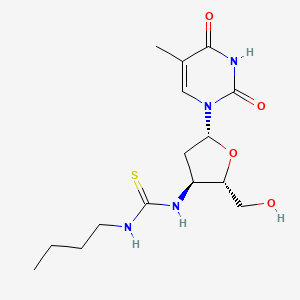
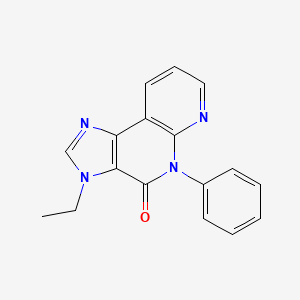
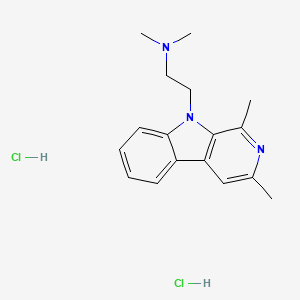
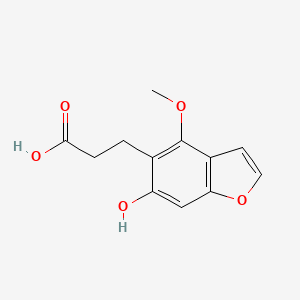
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
